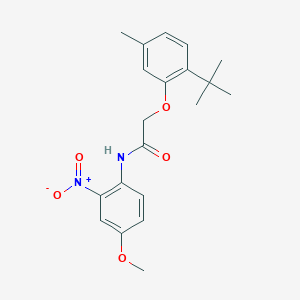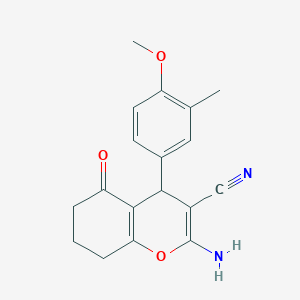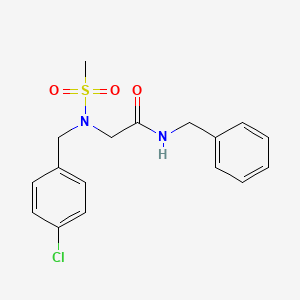![molecular formula C18H22N2OS B4928837 1-benzyl-4-[(5-ethyl-2-thienyl)carbonyl]piperazine](/img/structure/B4928837.png)
1-benzyl-4-[(5-ethyl-2-thienyl)carbonyl]piperazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-benzyl-4-[(5-ethyl-2-thienyl)carbonyl]piperazine, commonly known as BETP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. BETP belongs to the class of piperazine derivatives, which are known for their diverse pharmacological properties. In
作用机制
The exact mechanism of action of BETP is not fully understood. However, it is believed to exert its pharmacological effects by modulating the activity of various neurotransmitters, including serotonin, dopamine, and GABA. BETP has been shown to enhance the release of GABA, which is an inhibitory neurotransmitter that plays a crucial role in the regulation of neuronal excitability. BETP has also been found to interact with the 5-HT1A receptor, which is involved in the regulation of mood and anxiety.
Biochemical and Physiological Effects:
BETP has been shown to have various biochemical and physiological effects. It has been found to increase the levels of certain antioxidants, such as glutathione and superoxide dismutase, which protect cells from oxidative damage. BETP has also been shown to reduce the levels of pro-inflammatory cytokines, such as TNF-α and IL-6, which are involved in the development of various diseases. Additionally, BETP has been found to modulate the activity of various enzymes, including acetylcholinesterase and monoamine oxidase, which are involved in the regulation of neurotransmitter levels.
实验室实验的优点和局限性
One of the main advantages of using BETP in lab experiments is its diverse pharmacological properties. BETP has been shown to exhibit anticonvulsant, anxiolytic, and antidepressant properties, making it a versatile compound for studying various neurological and psychiatric disorders. Additionally, BETP has been found to possess antioxidant and anti-inflammatory properties, which can be useful in studying various diseases, including cancer and neurodegenerative disorders. However, one of the limitations of using BETP in lab experiments is its potential toxicity. BETP has been found to be toxic at high doses, which can limit its use in certain experiments.
未来方向
There are several future directions for the study of BETP. One of the areas of research is the development of BETP derivatives with improved pharmacological properties. BETP derivatives with enhanced potency and selectivity could be useful in the development of novel drugs for the treatment of various diseases. Another area of research is the elucidation of the exact mechanism of action of BETP. A better understanding of the molecular mechanisms underlying the pharmacological effects of BETP could lead to the development of more effective drugs. Finally, the potential use of BETP in combination with other drugs for the treatment of various diseases should be explored. BETP has been found to enhance the activity of certain drugs, such as carbamazepine, suggesting that it could be used in combination therapies.
合成方法
BETP can be synthesized using a multi-step process that involves the reaction of benzyl chloride with 1-(5-ethyl-2-thienyl)piperazine, followed by the addition of ethyl chloroformate. The resulting compound is then treated with sodium hydroxide to obtain BETP. The purity of the final product can be enhanced using various purification techniques, such as recrystallization and column chromatography.
科学研究应用
BETP has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anticonvulsant, anxiolytic, and antidepressant properties in animal models. BETP has also been investigated as a potential treatment for neuropathic pain, as it has been found to alleviate pain-related behaviors in rats. Additionally, BETP has been shown to possess antioxidant and anti-inflammatory properties, making it a promising candidate for the treatment of various diseases, including cancer and neurodegenerative disorders.
属性
IUPAC Name |
(4-benzylpiperazin-1-yl)-(5-ethylthiophen-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2OS/c1-2-16-8-9-17(22-16)18(21)20-12-10-19(11-13-20)14-15-6-4-3-5-7-15/h3-9H,2,10-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUJOOEXSKPZUCW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(S1)C(=O)N2CCN(CC2)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Benzylpiperazin-1-yl)(5-ethylthiophen-2-yl)methanone | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(2-furoyl)-4-{[3-(3-methylbutyl)-1,2,4-oxadiazol-5-yl]methyl}-1,4-diazepane](/img/structure/B4928772.png)
![2-phenyl-N-(4-{[6-(3,4,5-trimethyl-1H-pyrazol-1-yl)-3-pyridazinyl]amino}phenyl)acetamide](/img/structure/B4928780.png)

![N-[5-(1-{2-[(4-chlorophenyl)amino]-2-oxoethyl}-6-oxo-1,6-dihydro-3-pyridazinyl)-2-methylphenyl]propanamide](/img/structure/B4928787.png)
![N-{4-[(4-benzyl-1-piperidinyl)carbonyl]phenyl}-N-(4-chlorobenzyl)methanesulfonamide](/img/structure/B4928795.png)


![3,5-dimethyl-1-{1-[(4-methylphenyl)sulfonyl]prolyl}-4-[(4-nitrophenyl)thio]-1H-pyrazole](/img/structure/B4928818.png)
![2-[5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B4928825.png)
![2-[(1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]-3-phenyl-4(3H)-quinazolinone](/img/structure/B4928832.png)
![2-[(3-chloro-4-ethoxybenzyl)thio]-4,5-dihydro-1H-imidazole hydrochloride](/img/structure/B4928848.png)
![methyl 4-methyl-2-[(4-nitrobenzoyl)amino]-5-{[(2-phenylethyl)amino]carbonyl}-3-thiophenecarboxylate](/img/structure/B4928864.png)

